N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a structurally complex heterocyclic compound featuring a triazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a 2,5-dimethylphenyl moiety, while the triazole’s N1 position is linked to a 1,3-oxazole ring via a methylene bridge. The oxazole ring itself is substituted with a 2-methylphenyl group at position 2 and a methyl group at position 3.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-5-methyl-1-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-14-10-11-16(3)20(12-14)25-23(30)22-17(4)29(28-27-22)13-21-18(5)31-24(26-21)19-9-7-6-8-15(19)2/h6-12H,13H2,1-5H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLACMLDLKJGTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has gained attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.
Chemical Structure
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The core components include:
- A triazole ring
- An oxazole moiety
- Dimethyl and methyl substitutions on aromatic systems
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable investigation evaluated its effects on various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest at G0-G1 phase |
| PANC-1 (Pancreatic) | 1.50 | Inhibition of DNA replication |
The compound demonstrated significant cytotoxicity against MCF-7 and HeLa cells, with mechanisms involving apoptosis and cell cycle disruption being suggested as potential pathways for its action .
Antimicrobial Activity
In addition to its anticancer properties, the compound has exhibited antimicrobial effects against various pathogens. A study reported the following minimum inhibitory concentrations (MIC) against selected bacteria:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses moderate antibacterial activity, warranting further exploration into its potential as an antimicrobial agent .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes related to cancer progression. In vitro assays revealed that it selectively inhibited carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis:
| Enzyme | IC50 Value (nM) |
|---|---|
| hCA IX | 89 |
| hCA II | 750 |
The selectivity for hCA IX suggests potential therapeutic applications in cancer treatment, particularly for tumors expressing high levels of this enzyme .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in vivo. One study involved administering the compound to mice with induced tumors:
- Study Design : Mice were treated with varying doses of the compound over four weeks.
- Results : Tumor size was significantly reduced in treated groups compared to controls, indicating a dose-dependent response.
Another case study focused on the pharmacokinetics of the compound, revealing favorable absorption and metabolism profiles that support its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid triazole-oxazole framework and substitution pattern. Below is a detailed comparison with analogous heterocyclic carboxamides, focusing on synthesis, structural features, and physicochemical properties.
Triazole-Carboxamide Derivatives
Example : N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives ().
- Core Structure : Shares the 1,2,3-triazole-4-carboxamide backbone but lacks the oxazole substituent.
- Substituents : The N1 position is substituted with a 4-methylphenyl group instead of the oxazole-methylene linkage.
- Synthesis : Synthesized via activation of the carboxylic acid with thionyl chloride, followed by coupling with amines. This contrasts with the target compound’s likely use of coupling agents like EDCI/HOBt for amide bond formation (as seen in ).
Pyrazole-Carboxamide Derivatives
Example: 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides ().
- Core Structure : Pyrazole-carboxamide instead of triazole-carboxamide.
- Substituents: Chloro, cyano, and aryl groups enhance electron-withdrawing properties, contrasting with the target compound’s electron-donating methyl groups.
- Physicochemical Data: Melting points: 123–183°C (higher than typical triazoles due to increased polarity from cyano groups). Yields: 62–71% (similar to triazole syntheses).
- Key Differences : Pyrazole’s reduced aromaticity compared to triazole may alter metabolic stability and binding affinity .
Isoxazole-Carboxamide Derivatives
Example: N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ().
- Core Structure : Isoxazole-carboxamide with a thiophene substituent.
- Synthesis : Uses Oxone® for oxidative cyclization, differing from the target compound’s probable Huisgen cyclization for triazole formation.
- Key Differences : Isoxazole’s oxygen-nitrogen heteroatom arrangement may confer greater metabolic resistance compared to oxazole .
Thiazole-Containing Derivatives
Example : Thiazol-5-ylmethyl carbamates ().
- Core Structure : Thiazole ring instead of oxazole.
- Substituents : Hydroperoxypropanyl and ureido groups enhance hydrophilicity.
Discussion of Key Findings
- Structural Complexity : The target compound’s triazole-oxazole hybrid structure offers a unique combination of hydrogen-bond acceptors (triazole N, oxazole O) and lipophilic substituents (methyl groups), balancing solubility and membrane permeability.
- Synthetic Challenges : Compared to simpler triazole-carboxamides (), the oxazole-methylene linkage likely requires multi-step synthesis, including cyclization and coupling steps akin to those in and .
- Bioactivity Potential: While pyrazole-carboxamides () show promise as kinase inhibitors due to their planar structure, the target compound’s bulkier substituents may favor allosteric binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
